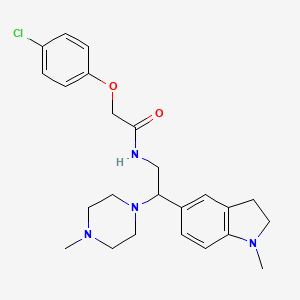

2-(4-chlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide

Description

The compound 2-(4-chlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a structurally complex acetamide derivative featuring:

- A 4-chlorophenoxy group linked to an acetamide backbone.

- An ethyl bridge substituted with 1-methylindolin-5-yl (a bicyclic indole derivative) and 4-methylpiperazin-1-yl (a methylated piperazine ring).

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31ClN4O2/c1-27-11-13-29(14-12-27)23(18-3-8-22-19(15-18)9-10-28(22)2)16-26-24(30)17-31-21-6-4-20(25)5-7-21/h3-8,15,23H,9-14,16-17H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDYKCDJRLWUAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A 4-chlorophenoxy moiety, which is known for its bioactivity.

- An indole derivative that may contribute to its pharmacological effects.

- A piperazine ring , which is often associated with diverse biological activities.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activities, particularly in the context of osteoclastogenesis and bone resorption.

-

Inhibition of Osteoclastogenesis :

- The compound was found to inhibit the formation of osteoclasts in vitro. This was evidenced by a decrease in the expression of osteoclast-specific marker genes and a reduction in the number of mature osteoclasts formed under RANKL stimulation .

- The mechanism involves blocking the F-actin belt formation, which is crucial for osteoclast function and bone resorption activity .

- Cell Viability Assays :

In Vivo Studies

In vivo experiments using ovariectomized (OVX) mouse models demonstrated that treatment with the compound significantly prevented bone loss associated with osteoporosis. Key findings include:

- Bone Density Preservation : Mice treated with the compound showed preserved bone density compared to control groups .

- Microcomputed Tomography (micro-CT) Analysis : Imaging results confirmed that the treatment group had significantly higher trabecular bone volume and thickness, indicating effective prevention of bone resorption .

The primary mechanism through which this compound exerts its effects appears to be through modulation of the RANK/RANKL/OPG signaling pathway, which is critical in osteoclast differentiation and function. By inhibiting RANKL-mediated signaling, the compound effectively reduces osteoclastogenesis and subsequent bone resorption.

Comparison with Other Compounds

To contextualize the biological activity of this compound, a comparison with related compounds is presented in Table 1.

Case Studies

A notable case study involved a cohort of OVX mice treated with varying doses of this compound over a period of five weeks. The results indicated a dose-dependent response in terms of bone preservation, with higher doses correlating with greater efficacy in preventing bone loss.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related acetamide derivatives and their distinguishing attributes:

Structural and Functional Insights

- Piperazine Derivatives: Compounds with 4-methylpiperazine (main compound) or 4-phenylpiperazine () exhibit enhanced solubility and receptor-binding versatility compared to non-piperazine analogs .

- Indoline/Indole Motifs : The 1-methylindolin-5-yl group in the main compound may improve lipophilicity and π-π stacking interactions, similar to indole carboxamide derivatives in .

- Chlorophenoxy Group: Present in both the main compound and analogs, this group contributes to electron-withdrawing effects, stabilizing molecular conformations .

Research Findings from Analogues

- Enzyme Inhibition : Compounds in (e.g., 25–27) inhibit 17β-hydroxysteroid dehydrogenase, suggesting the main compound’s piperazine and indoline groups could target similar enzymatic pathways .

- Crystallographic Data : and highlight planar acetamide geometries and intermolecular hydrogen bonding (e.g., C–H⋯O interactions), critical for crystal packing and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.